Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate
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Overview
Description
Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate is a chemical compound with a complex structure that includes a pyridine ring, a carbamothioyl group, and an ethyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate typically involves the reaction of pyridin-4-ylmethylamine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of sulfur metabolism or interference with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-ylmethyl)ethanamine: A related compound with similar structural features but lacking the carbamothioyl group.
4-(Ethylaminomethyl)pyridine: Another similar compound used in the synthesis of dithiocarbamate ligands.
Uniqueness
Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate is unique due to the presence of both the carbamothioyl and ethyl carbamate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl N-(pyridin-4-ylmethylcarbamothioyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-15-10(14)13-9(16)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHSTZTUIMXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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